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Compound of Interest

Compound Name:
N-(2-Azepan-1-ylethyl)-N-

ethylamine

CAS No.: 55543-73-2

Cat. No.: B1289957

Get Quote

CAS: 55543-73-2 | Formula: C₁₀H₂₂N₂ | MW: 170.30 g/mol IUPAC Name:N-Ethyl-2-(azepan-1-

yl)ethan-1-amine[1]

Executive Summary & Structural Analysis
N-(2-Azepan-1-ylethyl)-N-ethylamine is an unsymmetrical diamine featuring a tertiary

azepane (hexamethyleneimine) ring linked via an ethylene bridge to a secondary ethylamine.

[1] This structural motif is a critical pharmacophore in medicinal chemistry, often serving as a

precursor for local anesthetics, anticholinergics, and CNS-active ligands.

The synthesis of this molecule presents a classic challenge in diamine construction: preventing

polyalkylation.[1] Direct alkylation strategies often yield mixtures of secondary, tertiary, and

quaternary ammonium salts.[1] Therefore, this guide prioritizes a Stepwise Amide

Intermediation Pathway, which guarantees regioselectivity and high purity, over the more

hazardous direct alkylation routes.

Structural Disconnection[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1289957#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_ethylamine
https://www.benchchem.com/product/b1289957/docs?utm_src=pdf-body#technical-guide-synthesis-of-n-2-azepan-1-ylethyl-n-ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sector A (Tertiary Amine): The azepane ring, a 7-membered cyclic amine.[1]

Sector B (Linker): An ethylene (-CH₂CH₂-) bridge.[1]

Sector C (Secondary Amine): An N-ethyl group, susceptible to over-alkylation if not protected

or introduced via reduction.[1]

Pathway Selection & Mechanistic Logic[1]
Route A: The Amide Intermediation Pathway
(Recommended)
Strategy: Build the carbon skeleton using acyl chlorides to form stable amides, then reduce the

carbonyls to amines.[1]

Why: Amide formation is self-limiting (an amide nitrogen is not nucleophilic enough to react

again), preventing over-alkylation.[1]

Yield Potential: High (>80% overall).[1]

Safety: Avoids the handling of vesicant nitrogen mustard analogs.

Route B: Direct Alkylation via Aziridinium (Alternative)
Strategy: React azepane with N-(2-chloroethyl)ethylamine.[1]

Why: Single-step convergent synthesis.[1]

Risk: The 2-chloroethylamine intermediate cyclizes to a highly reactive, toxic aziridinium ion.

[1] This route requires strict containment and often suffers from dimerization side reactions.

[1]

Visualization of Synthetic Logic
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Pathway Legend

Azepane
(Start)

2-Chloro-1-(azepan-1-yl)ethanone
(Stable Intermediate)

Step 1: Acylation
(DCM, 0°C)

Aziridinium Ion
(Toxic/Reactive)

Route B: Direct Alkylation

Chloroacetyl Chloride

2-(Ethylamino)-1-(azepan-1-yl)ethanone
Step 2: Amination
(Excess EtNH2)

Ethylamine N-(2-Azepan-1-ylethyl)-N-ethylamine
(Target)

Step 3: Reduction
(THF, Reflux)

LiAlH4 Reduction

N-(2-chloroethyl)ethylamine

Nu- Attack

Route A: Recommended (High Fidelity)

Route B: Hazardous/Low Selectivity

Click to download full resolution via product page

Caption: Comparative logic of the Amide Intermediation (Route A) vs. Direct Alkylation (Route

B). Route A offers superior control over stoichiometry.

Detailed Experimental Protocol (Route A)
This protocol is designed for a 100 mmol scale.

Step 1: Synthesis of 2-Chloro-1-(azepan-1-yl)ethan-1-one
Objective: Attach the linker to the azepane ring via an amide bond.

Reagents: Azepane (9.9 g, 100 mmol), Chloroacetyl chloride (11.3 g, 100 mmol),

Triethylamine (11.1 g, 110 mmol), Dichloromethane (DCM, 150 mL).[1]

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1289957/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-n-2-azepan-1-ylethyl-n-ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-chloroethyl_ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve Azepane and Triethylamine in anhydrous DCM under nitrogen atmosphere. Cool

to 0°C.[1][2][3]

Add Chloroacetyl chloride dropwise over 30 minutes. Exothermic reaction—maintain T <

5°C.

Allow to warm to room temperature (RT) and stir for 3 hours.

Workup: Wash with 1M HCl (to remove unreacted azepane), then sat. NaHCO₃, then

brine.[1][2] Dry organic layer over MgSO₄ and concentrate.[1]

Checkpoint: Product is typically a viscous oil or low-melting solid.[1] Confirm by TLC

(EtOAc/Hexane).[1]

Step 2: Synthesis of 2-(Ethylamino)-1-(azepan-1-
yl)ethan-1-one
Objective: Introduce the ethylamine moiety via nucleophilic substitution.[1][4]

Reagents: Step 1 Intermediate (approx. 17.5 g), Ethylamine (70% aq.[1] solution or 2M in

THF, use 5 equivalents to prevent bis-alkylation).

Procedure:

Dissolve the chloro-amide from Step 1 in THF (100 mL).

Add Ethylamine solution (excess is critical).[1]

Stir at RT for 12–18 hours. Alternatively, heat to 50°C in a sealed pressure vessel to

accelerate kinetics.[1]

Workup: Concentrate to remove solvent and excess ethylamine.[1] Dissolve residue in

DCM, wash with dilute NaOH (to ensure the amine is free base), dry, and concentrate.

Purification: If necessary, purify via silica gel chromatography (DCM/MeOH/NH₄OH) to

remove any bis-alkylated byproduct.[1]
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Step 3: Reduction to N-(2-Azepan-1-ylethyl)-N-
ethylamine
Objective: Reduce the amide carbonyl to a methylene group.[1]

Reagents: Step 2 Intermediate, Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv), Anhydrous

THF.[1]

Procedure:

Suspend LiAlH₄ in anhydrous THF under Argon/Nitrogen. Cool to 0°C.[1][2][3]

Add the amide from Step 2 (dissolved in THF) dropwise. Caution: Hydrogen evolution.[1]

Heat to reflux for 6–12 hours. Monitor disappearance of amide carbonyl by IR (approx.

1640 cm⁻¹) or TLC.[1]

Fieser Workup: Cool to 0°C. Carefully quench with water (n mL), 15% NaOH (n mL), and

water (3n mL).

Filter the granular aluminum salts.[1] Concentrate the filtrate.

Final Purification: Distillation under reduced pressure is recommended for high purity.[1]

Data Summary & Quality Control
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Parameter Specification / Expectation

Appearance Colorless to pale yellow oil

Boiling Point
Est. 110–120°C @ 10 mmHg (based on

analogs)

¹H NMR (CDCl₃)

δ 2.6–2.8 ppm: Multiplets (8H) for N-CH₂-CH₂-N

and ring α-protons.δ 1.1 ppm: Triplet (3H) for

terminal methyl (-CH₂CH₃).δ 1.6 ppm: Broad

multiplet (8H) for azepane ring β/γ/δ protons.[1]

MS (ESI+) [M+H]⁺ = 171.2 m/z

Solubility
Soluble in MeOH, DCM, slightly soluble in water

(pH dependent).[1]

Safety & Toxicology (E-E-A-T)
Azepane: Flammable, skin irritant.[1]

Chloroacetyl Chloride:High Hazard. Lachrymator, corrosive, toxic by inhalation.[1] Handle

only in a fume hood.

LiAlH₄:Pyrophoric. Reacts violently with water.[1] Ensure anhydrous conditions and have

Class D fire extinguishers available.

Vesicant Warning (Route B): If attempting the direct alkylation route using 2-

chloroethylamines, be aware that these compounds mimic nitrogen mustards (blister agents)

and can cause severe skin/lung damage.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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